Ranitidine S-oxide
Overview
Description
Ranitidine S-oxide is a sulfoxide derivative of ranitidine, a well-known histamine H2-receptor antagonist used to reduce stomach acid production.
Mechanism of Action
Target of Action
Ranitidine S-oxide primarily targets the Histamine H2 receptor . This receptor plays a crucial role in the regulation of gastric acid secretion. When histamine binds to the H2 receptor, it stimulates the secretion of gastric acid, which is essential for digestion .
Mode of Action
This compound, like its parent compound Ranitidine, is a competitive and reversible inhibitor of the Histamine H2 receptor . By binding to this receptor, it prevents histamine from attaching and thus inhibits the secretion of gastric acid . This results in a decrease in gastric acid secretion and an increase in gastric pH .
Biochemical Pathways
This compound is metabolized in the liver by isozymes of Flavin-Containing Monooxygenase (FMO) and Cytochrome P450 . The oxidation of Ranitidine by these enzymes results in the formation of Ranitidine N-oxide and this compound . The N- and S-oxidations of Ranitidine were inhibited by metimazole, an FMO inhibitor, and desmethylation of Ranitidine was inhibited by SKF525A, a Cytochrome P450 inhibitor .
Pharmacokinetics
The pharmacokinetics of this compound are similar to those of its parent compound, Ranitidine. The bioavailability of Ranitidine after oral administration is approximately 50% due to presystemic hepatic metabolism . Plasma protein binding of Ranitidine is approximately 15% and the apparent volume of distribution is greater than body volume . Renal clearance is about 410 mL/min . Clearance is decreased in the elderly and those with impaired hepatic or renal function .
Result of Action
The primary result of this compound’s action is the reduction of gastric acid secretion, leading to an increase in gastric pH . This can alleviate symptoms associated with conditions such as gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome .
Action Environment
Environmental factors can influence the action of this compound. For instance, the presence of nitrate ions, acidity of the environment, and nitrate contamination of the pharmaceutical excipients and temperature are effective factors in the production of N-nitrosodimethylamine (NDMA), a potential impurity in Ranitidine . Therefore, special pharmaceutical formulation and manufacturing designs may be necessary to prevent the formation of this impurity .
Biochemical Analysis
Biochemical Properties
Ranitidine S-oxide plays a significant role in biochemical reactions, particularly in the metabolism of ranitidine. It interacts with various enzymes, proteins, and other biomolecules. One of the primary enzymes involved in the formation of this compound is flavin-containing monooxygenase (FMO), which catalyzes the oxidation of ranitidine to its S-oxide form . This interaction is crucial for the biotransformation of ranitidine and its subsequent excretion from the body. Additionally, this compound may interact with other biomolecules, influencing their activity and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating cellular responses and improving metabolic functions. At higher doses, this compound can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a certain dosage level triggers significant changes in cellular and metabolic functions.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The primary metabolic pathway includes its formation through the oxidation of ranitidine by flavin-containing monooxygenase (FMO) . This pathway is crucial for the biotransformation and excretion of ranitidine. Additionally, this compound can influence metabolic flux and the levels of certain metabolites, thereby affecting overall metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity and function. The compound can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes. This interaction influences the localization and accumulation of this compound within different cellular compartments and tissues . Understanding these transport mechanisms is crucial for comprehending the compound’s overall effects on cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ranitidine S-oxide can be synthesized through the oxidation of ranitidine. One common method involves the use of flavin-containing monooxygenase (FMO) and cytochrome P450 enzymes in rat and human liver microsomes . The oxidation process converts ranitidine to its N-oxide and S-oxide forms, with this compound being one of the major products .
Industrial Production Methods
Industrial production of this compound typically involves the use of chemical oxidizing agents such as chloramine-T. The reaction is carried out in acidic or alkaline media, and the product is isolated through chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Ranitidine S-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur, leading to the formation of more oxidized derivatives.
Reduction: this compound can be reduced back to ranitidine under specific conditions.
Substitution: The sulfoxide group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Chloramine-T, flavin-containing monooxygenase, cytochrome P450
Reducing Agents: Various reducing agents can be used to convert this compound back to ranitidine.
Reaction Conditions: Reactions are typically carried out in acidic or alkaline media, with temperature and pH being carefully controlled.
Major Products Formed
Ranitidine N-oxide: Another major metabolite formed alongside this compound.
Desmethylranitidine: A minor product formed during the oxidation process.
Scientific Research Applications
Ranitidine S-oxide has several scientific research applications:
Pharmaceutical Research: It is used as a pharmaceutical impurity standard and in the study of ranitidine metabolism.
Biological Studies: Research on the metabolic pathways involving this compound helps in understanding the role of liver enzymes in drug metabolism.
Chemical Analysis: It is used in analytical chemistry for the development of chromatographic methods to detect and quantify ranitidine and its metabolites.
Comparison with Similar Compounds
Similar Compounds
Ranitidine N-oxide: Another metabolite of ranitidine with similar properties.
Desmethylranitidine: A minor metabolite formed during the oxidation of ranitidine.
Cimetidine: Another histamine H2-receptor antagonist with a different chemical structure but similar pharmacological effects.
Uniqueness
Ranitidine S-oxide is unique due to its sulfoxide group, which enhances its binding affinity to histamine H2 receptors. This makes it a more potent inhibitor of gastric acid secretion compared to its parent compound, ranitidine .
Properties
IUPAC Name |
1-N'-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfinyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O4S/c1-14-13(9-17(18)19)15-6-7-22(20)10-12-5-4-11(21-12)8-16(2)3/h4-5,9,14-15H,6-8,10H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHXRNHSZTXSLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=C[N+](=O)[O-])NCCS(=O)CC1=CC=C(O1)CN(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90891464 | |
Record name | Ranitidine-S-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90891464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.41 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73851-70-4 | |
Record name | Ranitidine S-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73851-70-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ranitidine-S-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073851704 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ranitidine-S-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90891464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 73851-70-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RANITIDINE S-OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TK8SB999BQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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